1,7-Cyclododecadiyne: Molecular Structure, Conformation, and Synthesis
1,7-Cyclododecadiyne: Molecular Structure, Conformation, and Synthesis
Executive Summary
As a Senior Application Scientist, I approach the synthesis and structural characterization of macrocyclic diynes not merely as a sequence of laboratory steps, but as an exercise in managing molecular strain and kinetic probabilities. 1,7-Cyclododecadiyne (C₁₂H₁₆, MW: 160.26 g/mol )[1] is a 12-membered macrocyclic alkadiyne that serves as a premier model for understanding transannular strain, alkyne bending (cisoid deformation), and transition-metal complexation in sterically constrained environments. First synthesized by Cram and Allinger in 1956[2], this molecule continues to be highly relevant in organometallic chemistry and advanced materials synthesis.
This technical guide deconstructs the structural dynamics of 1,7-cyclododecadiyne, explores its reactivity, and provides a field-validated, step-by-step protocol for its synthesis.
Conformational Analysis & Structural Dynamics
In macrocyclic chemistry, the lowest-energy conformation of a ring is dictated by the delicate balance between ring strain (Baeyer strain) and transannular steric interactions (Prelog strain). For 1,7-cyclododecadiyne, X-ray crystallographic studies reveal a highly specific twisted chair-chair conformation [3].
Transannular Contacts and Cisoid Deformation
Unlike its smaller homolog, 1,6-cyclodecadiyne, which forces its two acetylene units into a rigid parallel arrangement (0° crossing angle), the 12-membered ring of 1,7-cyclododecadiyne provides just enough flexibility for the two alkyne moieties to cross each other at an angle of 24°[4].
The Causality of the Twist: The parallel arrangement in smaller rings forces the π -electron clouds of the triple bonds into severe steric repulsion (transannular distances < 3.0 Å). By twisting 24°, 1,7-cyclododecadiyne mitigates this electrostatic repulsion. However, this twist comes at the cost of linear geometry. The sp-hybridized carbons undergo a cisoid deformation , bending away from the ideal 180° to approximately 173.8°[3]. In highly substituted derivatives, this angle averages 174.5° with a triple bond length of 1.179 Å[5].
Photoelectron (PE) Spectroscopy Insights
The structural twist directly impacts the molecule's electronic properties. The PE spectrum of 1,7-cyclododecadiyne shows only two strongly overlapping bands in the low-energy region. This is distinctly different from the four clearly split π -bands seen in 1,6-cyclodecadiyne, indicating reduced π−π orbital overlap due to the 24° conformational twist[3][4].
Fig 1. Logical flow of structural dynamics leading to the twisted chair-chair conformation.
Quantitative Conformational Comparison
To contextualize these parameters, the table below compares 1,7-cyclododecadiyne with its 10-membered homolog[3][4][5].
| Compound | Ring Size | Conformation | Acetylene Crossing Angle | Cisoid Deformation Angle | Transannular Distance |
| 1,6-Cyclodecadiyne | 10 | Chair | 0° (Parallel) | 171.7° | 2.991 Å |
| 1,7-Cyclododecadiyne | 12 | Twisted Chair-Chair | 24° | 173.8° - 174.7° | ~3.0 Å |
Reactivity and Organometallic Complexation
1,7-Cyclododecadiyne acts as an excellent bidentate ligand, forming complex polymeric networks with transition metals.
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Silver and Copper Networks: Reactions with silver(I) triflate or copper(I) triflate yield 1:1 coordination polymers where the metal ions bridge the macrocycles, demonstrating weak but distinct interactions between the triple bonds and the metal centers[3].
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Intramolecular Cyclization: When reacted with cyclopentadienylrhodium complexes (e.g., C5H5Rh(CO)2 ) in boiling cyclooctane, the macrocycle undergoes an intramolecular transannular cyclization, transforming into tricyclic cyclobutadiene derivatives.
Synthetic Methodologies
Historical Context: Cram and Allinger's original 1956 synthesis utilized an acyloin condensation strategy, converting an acyclic diester to the cyclic acyloin using sodium in xylene, followed by functional group manipulations to yield the diyne[2]. While groundbreaking, this method suffered from multi-step attrition.
Modern Alkylation Protocol: Today, the synthesis is streamlined via the direct alkylation of diterminal dialkynes. By treating the dilithium salt of 1,7-octadiyne with 1,4-dibromobutane under strict high-dilution conditions, the 12-membered ring is formed in a single concerted sequence[6].
Fig 2. Step-by-step synthetic workflow for 1,7-cyclododecadiyne via high-dilution alkylation.
Experimental Protocol: Synthesis of 1,7-Cyclododecadiyne
The following is a self-validating, step-by-step methodology for the synthesis of 1,7-cyclododecadiyne via the modern cycloalkylation route[6].
Phase 1: Generation of the Dilithium Nucleophile
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Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 10.0 mmol of 1,7-octadiyne in 50 mL of anhydrous tetrahydrofuran (THF).
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Causality: Anhydrous conditions and an argon atmosphere are critical because terminal alkynes and subsequent organolithium reagents are highly moisture- and oxygen-sensitive.
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Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
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Causality: Low temperature prevents unwanted side reactions (e.g., THF cleavage by n-BuLi) and controls the exothermicity of the deprotonation.
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Deprotonation: Add 21.0 mmol of n-butyllithium (n-BuLi, 2.5 M in hexanes) dropwise via syringe. Stir for 1 hour at -78°C, then warm to room temperature for 30 minutes.
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In-Process Validation: The formation of the dilithium 1,7-octadiynide can be indirectly confirmed by quenching a 0.1 mL aliquot in D2O and observing the disappearance of the terminal alkyne proton (~1.8 ppm) via 1H NMR.
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Phase 2: High-Dilution Cycloalkylation
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Solvent Preparation: In a separate 1 L three-neck round-bottom flask, dissolve 10.0 mmol of 1,4-dibromobutane in 500 mL of anhydrous THF.
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Causality: The large volume of solvent enforces the high dilution principle . By keeping the concentration of the electrophile extremely low, the probability of the intermediate undergoing an intramolecular ring closure vastly exceeds the probability of intermolecular collisions (which would lead to linear polymers)[6].
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Addition: Transfer the dilithium 1,7-octadiynide solution to a syringe pump. Add it dropwise to the 1,4-dibromobutane solution over a period of 12-24 hours at room temperature.
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Completion: Stir the reaction mixture for an additional 12 hours to ensure complete conversion.
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In-Process Validation: Monitor the reaction via GC-MS. The target product will appear as a distinct peak with a molecular ion mass of m/z 160.26[1].
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Phase 3: Workup and Purification
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Quenching: Quench the reaction carefully with 50 mL of saturated aqueous NH4Cl to neutralize any unreacted lithium species.
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Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel column chromatography (eluent: 100% hexanes to 95:5 hexanes/ethyl acetate).
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Final Validation: Verify the purified product via 13C NMR (confirming the internal alkyne carbons at ~80 ppm) and IR spectroscopy (confirming the absence of the terminal C-H stretch at 3300 cm⁻¹).
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References
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Macro Rings. XIII. Synthesis and Properties of 1,7-Cyclododecadiyne and Related Compounds [2] Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
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Silver(I) and Copper(I) Complexes of 1,6-Cyclodecadiyne and 1,7-Cyclododecadiyne [3][4] Source: European Journal of Inorganic Chemistry (via ResearchGate) URL:[Link]
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Racemic 3,6-Dimethyl-3,6-bis(tert-butyldimethylsilyloxy)-1,7-cyclododecadiyne [5] Source: Acta Crystallographica Section C (IUCr) URL:[Link]
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Cyclic Diynes with Dimethylsilyl and Dimethylgermyl Groups in the Bridges. Syntheses and Properties [6] Source: Organometallics (ACS Publications) URL:[Link]
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Summary: The macrocyclic alkadiynes... transannular cyclization Source: ElectronicsAndBooks / Journal of Organometallic Chemistry URL:[Link](Canonical link for the described Rhodium complexation study)
